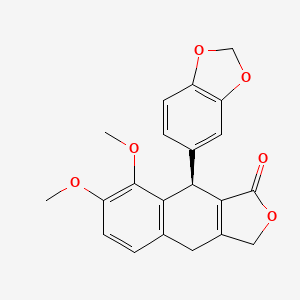
(R)-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a benzodioxole moiety and a naphthofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Construction of the Naphthofuran Core: The naphthofuran core is formed by a series of reactions, including Friedel-Crafts acylation, cyclization, and reduction.
Coupling of the Benzodioxole and Naphthofuran Units: The final step involves the coupling of the benzodioxole moiety with the naphthofuran core through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, ®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one is being investigated for its potential therapeutic applications. It has demonstrated anti-inflammatory and anticancer properties in vitro, suggesting its potential as a lead compound for new drug development.
Industry
In the industrial sector, this compound is explored for its applications in organic electronics. Its semiconducting properties make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of ®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites. In organic electronics, its semiconducting properties are attributed to the conjugated π-electron system, which facilitates charge transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthofuran Derivatives: Compounds with similar naphthofuran cores but different substituents.
Benzodioxole Derivatives: Compounds with benzodioxole moieties but different core structures.
Uniqueness
®-9-(1,3-Benzodioxol-5-yl)-4,9-dihydro-7,8-dimethoxynaphtho(2,3-c)furan-1(3H)-one is unique due to its combination of a benzodioxole moiety and a naphthofuran core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
71567-77-6 |
|---|---|
Formule moléculaire |
C21H18O6 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(4R)-4-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-4,9-dihydro-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C21H18O6/c1-23-15-6-4-11-7-13-9-25-21(22)19(13)17(18(11)20(15)24-2)12-3-5-14-16(8-12)27-10-26-14/h3-6,8,17H,7,9-10H2,1-2H3/t17-/m1/s1 |
Clé InChI |
URJOZSLMTIRWFW-QGZVFWFLSA-N |
SMILES |
COC1=C(C2=C(CC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)OC3)C=C1)OC |
SMILES isomérique |
COC1=C(C2=C(CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)C(=O)OC3)C=C1)OC |
SMILES canonique |
COC1=C(C2=C(CC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)OC3)C=C1)OC |
Key on ui other cas no. |
71640-47-6 |
Synonymes |
1-(3',4'-methylenedioxyphenyl)-3-hydroxymethyl-7,8-dimethoxy-3,4-dihydro-2-naphthoic acid lactone beta-apopolygamatin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















